Tert-butyl(methoxy)diphenylsilane
Overview
Description
Tert-butyl(methoxy)diphenylsilane is an organosilicon compound with the chemical formula C17H22OSi. It is a colorless or light yellow liquid with a boiling point of approximately 225-230°C and a density of about 1.01-1.03 g/cm³ . This compound is soluble in most organic solvents, such as alcohols, ethers, and aromatic hydrocarbons . It is commonly used as a siloxane coupling agent for the modification of organic polymer materials and as a chemical intermediate in various organic synthesis reactions .
Mechanism of Action
Mode of Action
It is known that silanes like tert-butyl(methoxy)diphenylsilane can interact with other molecules through their silicon atom . This interaction can lead to changes in the molecular structure of the target, which can affect its function .
Result of Action
It is known that silanes can interact with other molecules, potentially leading to changes in their structure and function .
Preparation Methods
The preparation of tert-butyl(methoxy)diphenylsilane typically involves the methylation of diphenylmethanol (α,α-diphenylethanol) to obtain tert-butyl diphenyl methanol, followed by a silicon substitution reaction with chloromethylmethanol . The reaction conditions often include the use of tetrahydrofuran as a solvent, magnesium as a reagent, and a catalyst to facilitate the reaction . The mixture is heated slowly to initiate the reaction, and the product is obtained by distillation under reduced pressure .
Chemical Reactions Analysis
Tert-butyl(methoxy)diphenylsilane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, it can hydrolyze to form silanols and methanol.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like halides . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl(methoxy)diphenylsilane has a wide range of scientific research applications, including:
Chemistry: It is used as a protecting group for alcohols and amines in organic synthesis. It is also used in the synthesis of various organosilicon compounds.
Biology: It is used in the modification of biomolecules to improve their stability and solubility.
Medicine: It is used in the development of drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of coatings, adhesives, sealants, and flexible plastics.
Comparison with Similar Compounds
Tert-butyl(methoxy)diphenylsilane can be compared with other similar compounds, such as tert-butylchlorodiphenylsilane and tert-butyldiphenylmethoxysilane . These compounds share similar structural features but differ in their functional groups and reactivity. For example, tert-butylchlorodiphenylsilane contains a chlorine atom instead of a methoxy group, making it more reactive in nucleophilic substitution reactions . Tert-butyldiphenylmethoxysilane, on the other hand, has a similar structure but different physical properties and applications .
Properties
IUPAC Name |
tert-butyl-methoxy-diphenylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22OSi/c1-17(2,3)19(18-4,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIWETYVJNMVMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405738 | |
Record name | tert-butyl(methoxy)diphenylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00405738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76358-47-9 | |
Record name | tert-butyl(methoxy)diphenylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00405738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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